molecular formula C8H6O4 B12054213 Phthalic-13C6 acid

Phthalic-13C6 acid

Cat. No.: B12054213
M. Wt: 172.09 g/mol
InChI Key: XNGIFLGASWRNHJ-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalic-13C6 acid, also known as 1,2-Benzene-13C6-dicarboxylic acid, is a stable isotope-labeled compound. It is a derivative of phthalic acid where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and studying chemical reactions and pathways due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic-13C6 acid can be synthesized through the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to form phthalic acid. The isotopic labeling is introduced by using carbon-13 labeled precursors in the synthesis process .

Industrial Production Methods

The industrial production of this compound follows similar methods to those used for regular phthalic acid but incorporates carbon-13 labeled starting materials. This ensures that the final product contains the desired isotopic labeling for research purposes .

Chemical Reactions Analysis

Types of Reactions

Phthalic-13C6 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phthalic-13C6 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of phthalic-13C6 acid involves its incorporation into chemical reactions and pathways as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound through various processes. This helps in understanding the molecular targets and pathways involved in the reactions .

Comparison with Similar Compounds

Phthalic-13C6 acid is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its use as a tracer in scientific research, providing valuable insights into chemical and biochemical processes that are not possible with non-labeled compounds .

Properties

Molecular Formula

C8H6O4

Molecular Weight

172.09 g/mol

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

XNGIFLGASWRNHJ-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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